molecular formula C7H13N3O B13065372 Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine

Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine

Cat. No.: B13065372
M. Wt: 155.20 g/mol
InChI Key: PPDHQVQSEOEXIQ-UHFFFAOYSA-N
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Description

Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine is a compound belonging to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring . For instance, a mixture of 2,3-dichloro-5-(trifluoromethyl) pyridine and 4-hydroxybenzonitrile in DMF can be stirred at room temperature to yield the desired oxadiazole derivative .

Industrial Production Methods

Industrial production of 1,2,4-oxadiazole derivatives often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the oxadiazole ring .

Scientific Research Applications

Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

N-ethyl-3-propan-2-yl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C7H13N3O/c1-4-8-7-9-6(5(2)3)10-11-7/h5H,4H2,1-3H3,(H,8,9,10)

InChI Key

PPDHQVQSEOEXIQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NO1)C(C)C

Origin of Product

United States

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